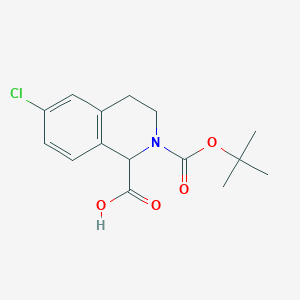

2-BOC-6-CHLORO-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID

Description

2-BOC-6-CHLORO-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID is a synthetic isoquinoline derivative with a tert-butoxycarbonyl (BOC) protecting group at position 2, a chlorine substituent at position 6, and a carboxylic acid moiety at position 1. The 3,4-dihydro structure indicates partial saturation of the isoquinoline ring, enhancing conformational rigidity compared to fully aromatic analogs. The BOC group serves to protect reactive amine functionalities during synthetic processes, while the chlorine atom at position 6 introduces steric and electronic effects that influence reactivity and solubility.

Properties

IUPAC Name |

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXNQGBQXZXALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670278 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871730-33-5 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally follows these key steps:

- Amine Protection: Introduction of the Boc protecting group on the tetrahydroisoquinoline amine.

- Chlorination: Selective chlorination at the 6-position of the isoquinoline ring.

- Carboxylation: Formation or preservation of the carboxylic acid functionality at the 1-position.

Stepwise Preparation Process

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amine group with Boc | Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaOH or 4-dimethylaminopyridine), solvent: acetonitrile | Protects amine to prevent side reactions during subsequent steps |

| 2 | Chlorination of tetrahydroisoquinoline ring | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) | Selective chlorination at 6-position; control of reaction conditions critical to avoid over-chlorination |

| 3 | Carboxylic acid formation or retention | Usually maintained from starting material or introduced via hydrolysis | Carboxylic acid group at 1-position is essential for biological activity |

Industrial and Scalable Synthesis

- Flow Microreactor Systems: Industrial synthesis may utilize flow microreactors to enhance reaction control, yield, and purity. These systems allow precise temperature and reaction time control, reducing side products and enabling scale-up.

Chemical Reaction Analysis

Types of Reactions Involved

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Conversion to ketones or further oxidized acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Formation of alcohols or amines |

| Nucleophilic Substitution | Amines or thiols with base (e.g., triethylamine) | Replacement of chlorine with nucleophiles |

These reactions allow further functionalization or derivatization of the compound depending on synthetic goals.

Research Findings and Data

Purity and Molecular Data

| Parameter | Value |

|---|---|

| Molecular Formula | C15H18ClNO4 |

| Molecular Weight | 311.76 g/mol |

| Purity | >95% (typical for research-grade material) |

This purity level is suitable for further synthetic applications and biological testing.

Notes on Reaction Conditions and Yields

- The Boc protection step typically proceeds under mild basic conditions to avoid decomposition.

- Chlorination requires careful control of reagent equivalents and temperature to ensure selectivity.

- Use of flow chemistry can improve yield and reproducibility, especially important for scale-up in industrial settings.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Impact on Preparation |

|---|---|---|

| 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Lacks chlorine substitution at 6-position | No chlorination step required |

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Lacks Boc protecting group | No Boc protection step; amine more reactive |

The presence of both Boc and chlorine groups makes the preparation of 2-BOC-6-CHLORO-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID uniquely challenging but also provides distinct chemical reactivity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Purpose/Outcome | Reference |

|---|---|---|---|

| Amine Protection | Di-tert-butyl dicarbonate, NaOH or DMAP, acetonitrile | Protect amine as Boc-carbamate | |

| Chlorination | Thionyl chloride or phosphorus pentachloride | Introduce chlorine at 6-position | |

| Carboxylic Acid Handling | Hydrolysis or preservation from starting material | Maintain or introduce carboxylic acid group | |

| Industrial Scale-up | Flow microreactor systems | Enhanced control, yield, and purity |

Chemical Reactions Analysis

Types of Reactions

2-BOC-6-CHLORO-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted tetrahydroisoquinolines.

Scientific Research Applications

Applications Overview

The compound is utilized in several key areas:

- Pharmaceutical Development

- Organic Synthesis

- Medicinal Chemistry

- Research on Anticancer Agents

- Material Science

Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Effective in Parkinson's disease drug development |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of novel chemical entities |

| Medicinal Chemistry | Design and optimization of isoquinoline derivatives | Diverse biological activities observed |

| Anticancer Research | Potential development of anticancer agents | Inhibition of cancer cell proliferation noted |

| Material Science | Development of polymers with specific functionalities | Enhanced properties for biomedical applications |

Case Study 1: Neuropharmacology

A study published in the Journal of Medicinal Chemistry explored the synthesis of isoquinoline derivatives from 2-BOC-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. The research highlighted the compound's role as a precursor in developing drugs aimed at treating neurodegenerative diseases. The derivatives exhibited significant neuroprotective effects in vitro.

Case Study 2: Anticancer Activity

Research conducted at a leading oncology institute focused on the anticancer properties of compounds derived from 2-BOC-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. Results indicated that specific derivatives inhibited the growth of breast cancer cells by inducing apoptosis, showcasing the compound's potential as a scaffold for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group can be cleaved under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways . The chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

*Molecular weight calculated based on formula C₁₈H₁₆ClNO₄.

Key Comparative Insights:

Protecting Groups: The BOC group in the target compound provides acid-labile protection, ideal for stepwise synthesis under mild acidic conditions. In contrast, Cbz (carbobenzyloxy) in its analog requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive reactions .

Substituent Effects: Chlorine (position 6) enhances lipophilicity and may influence binding interactions in biological systems.

The tetrahydro core in 5,7-dichloro-6-isoquinolinecarboxylic acid further increases rigidity, which could stabilize specific conformations in receptor binding .

Functional Group Positioning: The carboxylic acid at position 1 in the target compound vs. position 3 in 6-methoxyisoquinoline-3-carboxylic acid affects hydrogen-bonding networks and molecular dipole moments, influencing solubility and target affinity .

Research Findings and Mechanistic Insights

- Stability and Reactivity: The BOC-protected compound is stable under basic conditions but susceptible to trifluoroacetic acid (TFA) cleavage, enabling controlled amine deprotection . In contrast, Cbz-protected analogs require palladium-catalyzed hydrogenolysis, which may interfere with reducible functional groups.

- Biological Interactions: Chlorine substituents in isoquinoline derivatives are associated with enhanced membrane permeability and target affinity, as seen in antimicrobial and anticancer scaffolds .

- Conformational Effects : Partial saturation (3,4-dihydro) in the target compound may reduce metabolic degradation compared to fully aromatic analogs, prolonging bioavailability .

Biological Activity

2-Boc-6-Chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS Number: 871730-33-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article explores its biological activity, including its roles in anticancer research, neuropharmacology, and organic synthesis.

The compound has the following chemical properties:

- Molecular Formula : C15H18ClNO4

- Molecular Weight : 311.7645 g/mol

- Purity : Typically assessed through various analytical methods to ensure suitability for research applications.

1. Anticancer Activity

Recent studies have highlighted the potential of 2-Boc-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid as an anticancer agent. In vitro and in vivo experiments have shown that derivatives of isoquinoline can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Ehrlich Ascites Carcinoma (EAC)

In a study evaluating the cytotoxic activity of related compounds, it was found that certain isoquinoline derivatives significantly reduced lipid peroxidation and increased antioxidant enzyme levels in EAC-bearing mice. The compounds tested demonstrated:

- Significant reduction in SOD levels (p < 0.001)

- Increased catalase levels by up to 107.3% (p < 0.001) compared to control groups .

| Compound | SOD Reduction (%) | Catalase Increase (%) |

|---|---|---|

| Compound A | 32.1 | 51.2 |

| Compound B | 54.4 | 78.04 |

| Compound C | 36.24 | 107.3 |

These findings suggest that the mechanism of action may involve both free radical scavenging and enhancement of antioxidant defenses.

2. Neuropharmacological Potential

The compound has also been investigated for its potential in treating neurological disorders. Isoquinoline derivatives are known to interact with neurotransmitter systems, which may lead to therapeutic effects in conditions such as depression and anxiety.

Applications in Medicinal Chemistry

In medicinal chemistry, 2-Boc-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is utilized as a building block for synthesizing more complex molecules with targeted biological activities. Its structural features allow for modifications that can enhance pharmacological properties.

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 2-Boc-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid?

Methodological Answer:

Synthesis typically involves protecting the isoquinoline core with a tert-butoxycarbonyl (Boc) group, followed by chlorination at the 6-position. A common approach includes:

- Step 1 : Boc protection of the amine group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF) .

- Step 2 : Electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane, monitored by TLC for completion.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key for confirming structure. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl3. The isoquinoline aromatic protons and carboxylic acid protons (if deprotected) show distinct splitting patterns .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]+ ion at m/z 326.12).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc C-O stretches (~1250 cm⁻¹) validate functional groups .

Advanced Question: How does the Boc group’s stability influence reaction design under acidic or basic conditions?

Methodological Answer:

The Boc group is acid-labile but stable under basic conditions. For example:

- Deprotection : Use 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM at 0–25°C. Monitor via TLC to avoid overexposure, which may degrade the isoquinoline core .

- Basic Conditions : Reactions like saponification of esters (e.g., NaOH/MeOH) retain the Boc group. Ensure pH < 9 to prevent premature deprotection .

Advanced Question: What role does this compound play in multi-step syntheses of bioactive molecules?

Methodological Answer:

The compound serves as a versatile intermediate:

- Peptide Coupling : Activate the carboxylic acid with HATU/DIPEA for amide bond formation with amino acids. Example: Synthesis of protease inhibitors targeting the isoquinoline scaffold .

- Chlorine Substitution : The 6-chloro position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids for diversity-oriented synthesis .

Data Contradiction: How to resolve discrepancies in reported stability under varying storage conditions?

Methodological Answer:

Conflicting reports on stability may arise from moisture sensitivity or light exposure:

- Controlled Study : Store samples under argon at –20°C (vs. ambient conditions) and assess degradation via HPLC over 30 days.

- Mitigation : Use amber vials with desiccants (silica gel) and avoid repeated freeze-thaw cycles. Evidence suggests decomposition <5% under inert storage .

Advanced Question: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). Key parameters:

- LogP : ~2.1 (predicts membrane permeability) .

- Hydrogen Bonding : Carboxylic acid and chloro groups act as H-bond acceptors/donors.

- MD Simulations : Assess binding stability in aqueous environments (e.g., GROMACS) using OPLS-AA force fields .

Safety Protocol: What personal protective equipment (PPE) is essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.